molecular formula C9H13NO4S B229735 N-(3,5-dimethoxyphenyl)methanesulfonamide

N-(3,5-dimethoxyphenyl)methanesulfonamide

Cat. No. B229735
M. Wt: 231.27 g/mol
InChI Key: IYLTUFBCTFKFPW-UHFFFAOYSA-N
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Patent
US09388189B2

Procedure details

3,5-Dimethoxyaniline (1 g mg, 6.53 mmol) was dissolved in pyridine (48 ml) and was treated with methanesulfonyl chloride (0.56 ml, 7.18 mmol). The reaction mixture was stirred at room temperature overnight. Methanesulfonyl chloride (0.28 ml, 3.59 mmol) was added and the mixture was stirred at room temperature overnight. The solvent was removed to give 1.7 mg (100% yield) of the title compound as a dark oil. Purity 89%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Quantity
0.28 mL
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[NH2:6].[CH3:12][S:13](Cl)(=[O:15])=[O:14]>N1C=CC=CC=1>[CH3:11][O:10][C:8]1[CH:7]=[C:5]([NH:6][S:13]([CH3:12])(=[O:15])=[O:14])[CH:4]=[C:3]([O:2][CH3:1])[CH:9]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C(N)C=C(C1)OC
Name
Quantity
48 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.56 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0.28 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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